molecular formula C15H18O3 B1317025 Ethyl 3-(3-oxocyclohexyl)benzoate CAS No. 284022-81-7

Ethyl 3-(3-oxocyclohexyl)benzoate

Cat. No. B1317025
M. Wt: 246.3 g/mol
InChI Key: JYIXKNRVKYHUCF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxocyclohexyl)benzoate is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 . It is a yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-oxocyclohexyl)benzoate is 1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-(3-oxocyclohexyl)benzoate is a yellow oil . It has a molecular weight of 246.31 and a molecular formula of C15H18O3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 3-(3-oxocyclohexyl)benzoate, while not directly mentioned in the reviewed literature, is closely related to compounds studied for their chemical synthesis and structural properties. Research on similar compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, highlights the interest in the synthesis and structural analysis of complex organic molecules. These studies often focus on determining crystal structures, understanding molecular interactions, and exploring potential chemical modifications for various applications (Manolov, Morgenstern, & Hegetschweiler, 2012).

Catalysis and Synthesis Improvement

Investigations into improving synthesis methods, such as the catalytic synthesis of flavors like ethyl benzoate, demonstrate the relevance of similar esters in industrial applications. Research has explored using novel catalysts and conditions (e.g., microwave irradiation) to enhance reaction efficiency and yield. Such studies contribute to optimizing production processes in the flavor and fragrance industry, with potential implications for synthesizing compounds like ethyl 3-(3-oxocyclohexyl)benzoate under more efficient conditions (Liu-ping, 2008).

Biological Activity and Potential Applications

Compounds structurally related to ethyl 3-(3-oxocyclohexyl)benzoate have been synthesized and evaluated for their biological activities. For example, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been studied as novel thrombin-receptor antagonists and for their antiplatelet activity. Such research underscores the potential of ethyl 3-(3-oxocyclohexyl)benzoate and related compounds in developing new therapeutic agents (郭瓊文, 2006).

Material Science and Corrosion Inhibition

Research on the synthesis and application of various esters also extends to materials science, including the development of novel inhibitors against the corrosion of metals in acidic media. For instance, compounds like ethyl 4-[2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have been theoretically and experimentally studied for their efficacy as corrosion inhibitors, suggesting potential applications for ethyl 3-(3-oxocyclohexyl)benzoate in protective coatings and materials engineering (Arrousse et al., 2021).

properties

IUPAC Name

ethyl 3-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXKNRVKYHUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573107
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-oxocyclohexyl)benzoate

CAS RN

284022-81-7
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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